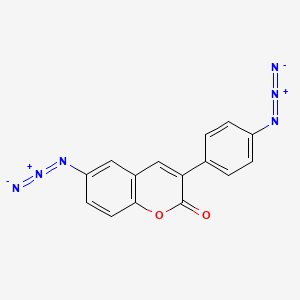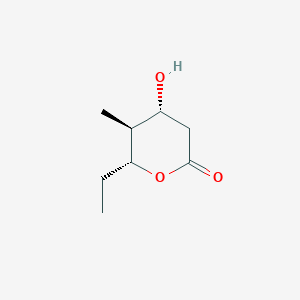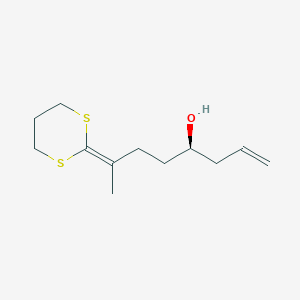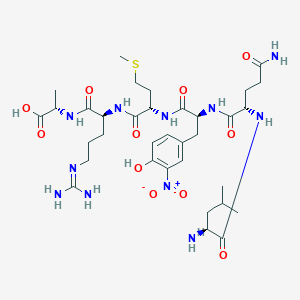
6-Azido-3-(4-azidophenyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azido-3-(4-azidophenyl)-2H-1-benzopyran-2-one: is a chemical compound known for its unique structure and properties It belongs to the class of chromen-2-one derivatives, which are characterized by a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-3-(4-azidophenyl)-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the azidation of 3-(4-aminophenyl)-2H-1-benzopyran-2-one using sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the successful formation of the azido groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Azido-3-(4-azidophenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido groups to amines.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido groups typically yields the corresponding amines, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-Azido-3-(4-azidophenyl)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Azido-3-(4-azidophenyl)-2H-1-benzopyran-2-one involves its interaction with molecular targets through its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science.
Comparison with Similar Compounds
Similar Compounds
- 6-Azido-4-phenylsulfanylhexan-2-one
- 6-Azido-5-(4-chlorophenyl)selanylhexan-2-one
- 6-(4-Phenylmethoxyphenyl)-1H-pyridin-2-one
Uniqueness
Compared to similar compounds, 6-Azido-3-(4-azidophenyl)-2H-1-benzopyran-2-one stands out due to its dual azido groups and benzopyran ring system. This unique structure imparts specific reactivity and properties, making it valuable for specialized applications in scientific research and industry.
Properties
CAS No. |
189310-23-4 |
|---|---|
Molecular Formula |
C15H8N6O2 |
Molecular Weight |
304.26 g/mol |
IUPAC Name |
6-azido-3-(4-azidophenyl)chromen-2-one |
InChI |
InChI=1S/C15H8N6O2/c16-20-18-11-3-1-9(2-4-11)13-8-10-7-12(19-21-17)5-6-14(10)23-15(13)22/h1-8H |
InChI Key |
XXZIWLZOTKSRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)N=[N+]=[N-])OC2=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)



![Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane](/img/structure/B12569354.png)


![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)


![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
